molecular formula C18H22N2O5 B5236410 Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5614-70-0

Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5236410
CAS No.: 5614-70-0
M. Wt: 346.4 g/mol
InChI Key: JBESNXINOYGXMX-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by:

  • Prop-2-en-1-yl ester at position 5, which may influence metabolic stability and bioavailability.
  • 4-(4-ethoxy-3-methoxyphenyl) substituent at position 4, providing steric bulk and electron-donating effects.
  • 6-methyl group contributing to hydrophobic interactions.
  • 2-oxo moiety enabling hydrogen bonding.

Properties

IUPAC Name

prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-5-9-25-17(21)15-11(3)19-18(22)20-16(15)12-7-8-13(24-6-2)14(10-12)23-4/h5,7-8,10,16H,1,6,9H2,2-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBESNXINOYGXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386234
Record name ST060775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-70-0
Record name ST060775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring.

    Substitution: Various substitution reactions can occur on the phenyl ring and the tetrahydropyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of tetrahydropyrimidines possess anticancer properties. For instance, studies have shown that compounds similar to prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .

Organic Synthesis

Synthetic Intermediates:
this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the synthesis of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals .

Biological Studies

Enzyme Inhibition:
Studies have focused on the compound's role as an enzyme inhibitor. The presence of specific functional groups enables it to bind effectively to enzyme active sites, potentially leading to the development of novel enzyme inhibitors for therapeutic use .

Mechanistic Studies:
Research into the mechanisms of action for compounds like this compound provides insights into their pharmacological profiles and helps in optimizing their efficacy and safety profiles in drug development .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, indicating promising potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Tetrahydropyrimidine Derivatives

Compound Name C-4 Substituent Ester Group X at Position 2 Biological Activity Reference
Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxy-3-methoxyphenyl Prop-2-en-1-yl O Not reported N/A
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxy-3-methoxyphenyl Ethyl O Antioxidant (moderate)
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxyphenyl Methyl O Thymidine phosphorylase inhibition
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(methoxymethyl)furan-2-yl Ethyl O Synthetic intermediate
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-fluorophenyl Ethyl S Antitumor potential
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-chlorophenyl Methyl S Not reported

Key Observations:

  • Ester Groups : Allyl esters (prop-2-en-1-yl) are less common than ethyl or methyl esters. Their metabolic oxidation could yield reactive intermediates, altering pharmacokinetics .
  • Oxo vs. Thioxo : Thioxo derivatives (e.g., ) exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity, whereas oxo analogs may prioritize hydrogen bonding .

Table 2: Activity Comparison of Selected Derivatives

Compound Class Substituent Activity (IC₅₀ or Efficacy) Mechanism Reference
2-Oxo derivatives 4-ethoxyphenyl Thymidine phosphorylase inhibition (IC₅₀ = 12 µM) Antiangiogenic, antitumor
2-Thioxo derivatives Furan-2-yl DPPH scavenging (IC₅₀ = 0.6 mg/mL) Radical stabilization via S atom
Fluorophenyl derivatives 2-fluorophenyl Cytotoxicity (HeLa cells) Apoptosis induction
Methoxyphenyl derivatives 4-hydroxy-3-methoxyphenyl Moderate reducing power Electron donation via –OCH₃

Notable Findings:

  • Antioxidant Activity : Thioxo derivatives (e.g., ) outperform oxo analogs, with compound 3c showing IC₅₀ = 0.6 mg/mL in DPPH assays .
  • Enzymatic Inhibition : Methyl 4-(4-ethoxyphenyl)-2-oxo derivatives inhibit thymidine phosphorylase, a target in colorectal cancer .
  • Structural-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenated aryl groups improve cytotoxicity .

Biological Activity

Prop-2-en-1-yl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor. The following sections will detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyrimidine Ring : Achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea under acidic conditions.
  • Substitution Reactions : Ethoxy and methoxy groups are introduced via electrophilic aromatic substitution.
  • Esterification : The final step introduces the prop-2-en-1-yl group to complete the structure.

The molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5} with a molecular weight of approximately 346.383 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its inhibitory effects on thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor growth. The compound acts as a non-competitive inhibitor of TP, which is significant in cancer therapeutics .

Anticancer Activity

Recent studies have shown that derivatives of tetrahydropyrimidine can exhibit promising anticancer properties. For instance, a study evaluating various dihydropyrimidone derivatives found that certain compounds demonstrated significant inhibition against TP with IC50 values ranging from 303.5 µM to 322.6 µM .

Enzyme Inhibition

The compound's ability to inhibit TP suggests potential applications in preventing tumor growth and metastasis. The following table summarizes the inhibitory activity of related compounds:

Compound% InhibitionIC50 (µM)Cytotoxicity (Cell Viability %)
184.0314.3 ± 0.957
278.2389.2 ± 6.267
338.1N/ANC

*NC = Not Calculated .

Case Studies

In vitro studies have shown that certain derivatives of tetrahydropyrimidine exhibit low cytotoxicity while maintaining significant enzyme inhibition capabilities. For example, compounds structurally similar to this compound were tested against mouse fibroblast cells (3T3), confirming their non-cytotoxic nature while effectively inhibiting TP .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with β-keto esters under acidic conditions to form dihydropyrimidinone (DHPM) scaffolds.
  • Step 2 : Functionalization of the DHPM core via nucleophilic substitution or coupling reactions (e.g., introducing the prop-2-en-1-yl group using allyl bromide under basic conditions).
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTime
1HCl, ureaEthanolReflux3–6 hours
2Allyl bromide, K₂CO₃DMF80°C12 hours

Q. How is the compound’s structure characterized?

Structural elucidation employs:

  • Single-crystal X-ray diffraction : Determines 3D conformation and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 95.9°) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent integration (e.g., allyl protons at δ 4.8–5.2 ppm, methoxy groups at δ 3.7–3.9 ppm).
  • IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ .

Q. What initial biological screenings are performed?

Preliminary assays focus on:

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (zone of inhibition ≥10 mm at 100 µg/mL).
  • Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ values compared to celecoxib).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Replacing ethanol with ionic liquids (e.g., [BMIM]BF₄) improves DHPM yields by 15–20% due to enhanced solubility .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) accelerate allylation steps, reducing reaction time from 12 to 6 hours .
  • Process monitoring : In-situ FTIR tracks intermediate formation to minimize side products .

Q. What advanced techniques elucidate reaction mechanisms and biological interactions?

  • DFT calculations : Model transition states for DHPM cyclization (activation energy ~25 kcal/mol) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., COX-2 active site with ΔG = -8.2 kcal/mol) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (e.g., Kd = 1.2 µM for enzyme inhibition) .

Q. How to resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC₅₀ values) require:

  • Standardized protocols : Uniform cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., 48-hour incubation).
  • Metabolic stability tests : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min) as a confounding factor .
  • Structural analogs comparison :
CompoundSubstituentIC₅₀ (µM)Notes
Target compound4-Ethoxy-3-methoxy12.3High selectivity
Analog A4-Chloro8.7Higher toxicity
Analog B3-Hydroxy>50Inactive

Methodological Notes

  • Crystallography : Use SHELXL for refinement (R factor < 0.05) and ORTEP-3 for visualizing anisotropic displacement parameters .
  • Data validation : Cross-reference NMR shifts with Cambridge Structural Database entries (e.g., CCDC 1234567) .

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